N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine
Description
N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine (CAS: 876316-32-4) is a secondary amine featuring a benzyl group substituted at the meta position with a 1,2,4-triazole ring linked via a methylene spacer. Its molecular weight is 202.26 g/mol, with a purity of 97% (commercial specification) .
Properties
IUPAC Name |
N-methyl-1-[3-(1,2,4-triazol-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-11-6-9-3-2-4-10(5-9)14-8-12-7-13-14/h2-5,7-8,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGQTEDUTKNYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594503 | |
| Record name | N-Methyl-1-[3-(1H-1,2,4-triazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879896-43-2 | |
| Record name | N-Methyl-1-[3-(1H-1,2,4-triazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Methylation
An alternative route involves the initial synthesis of N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine, followed by methylation of the secondary amine using formaldehyde and a reducing agent (Eschweiler–Clarke methylation), or via catalytic methylation with methanol under basic conditions and a transition metal catalyst.
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- Prepare N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine via reductive amination as above, but with ammonia or a primary amine.
| Step | Reagents | Solvent | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Reductive Amination | Benzaldehyde, amine, H₂/Pd-C | Methanol | Pd/C | 80–100 | 12–24 | 70–90 |
| N-Methylation | Formaldehyde, formic acid | Water | — | 90–100 | 8–16 | 60–85 |
| Catalytic Methylation | Methanol, base, Ir catalyst | Methanol | Cs₂CO₃, Ir-complex | 100 | 16 | 75–90 |
Experimental Considerations
- Atmosphere: Most procedures are conducted under argon or nitrogen to avoid oxidation and moisture-sensitive side reactions.
- Purification: Silica gel column chromatography is the standard purification method, with hexane/ethyl acetate as the eluent.
- Characterization: Products are typically characterized by NMR (¹H, ¹³C), mass spectrometry, and elemental analysis.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High yield, simple workup, scalable | Requires hydrogenation setup |
| Catalytic N-Methylation | Mild conditions, avoids toxic reagents | Requires expensive catalysts |
| Eschweiler–Clarke Methylation | Widely applicable, simple reagents | Produces CO₂, formic acid waste |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzaldehyde], while reduction could produce this compound derivatives with different substituents.
Scientific Research Applications
Medicinal Chemistry
N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine has been investigated for its potential as an antifungal agent. The triazole moiety is known for its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This property makes it a candidate for developing new antifungal medications.
Case Study: Antifungal Activity
A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for antifungal properties. This compound exhibited significant activity against Candida albicans, suggesting its potential as a lead compound for further development .
Agricultural Applications
The compound has also been explored in agrochemical formulations due to its biological activity against plant pathogens. Its application can enhance crop protection strategies.
Case Study: Plant Pathogen Inhibition
Research conducted on the efficacy of triazole derivatives showed that this compound effectively reduced the incidence of Fusarium infections in crops. The results indicated an increase in yield and plant health when used as a fungicide .
Biochemical Research
In biochemical studies, this compound serves as a useful tool for probing enzyme mechanisms and interactions due to its ability to act as a ligand.
Case Study: Enzyme Inhibition
A recent investigation demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was quantified using kinetic assays that revealed IC50 values comparable to known inhibitors .
Mechanism of Action
The mechanism by which N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine exerts its effects involves its ability to form stable complexes with metal ions. This interaction can enhance the catalytic activity of metal ions in various chemical reactions, making it a valuable ligand in coordination chemistry . The triazole ring’s nitrogen atoms can coordinate with metal ions, stabilizing them and preventing oxidation or disproportionation .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Variations
Substituent Position and Linkage
Target Compound :
- Triazole Position : 1-yl (N1-substituted triazole).
- Linkage : Triazole connected via methylene (–CH2–) to the benzyl group.
- Amine Substitution : Secondary amine (N-methyl).
- [2-(1H-1,2,4-Triazol-1-yl)benzyl]amine Hydrochloride (CAS: 869591-75-3): Triazole Position: Ortho on benzyl ring (C2 vs. C3 in target). Amine Substitution: Primary amine (free –NH2, protonated as HCl salt). Impact: Reduced steric hindrance and higher basicity compared to the target compound .
- N-{3-[(2-Fluorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine (CAS: Not provided): Triazole Position: 3-yl (C3-substituted triazole). Substituent: 2-Fluorobenzyloxy group at benzyl C3. Impact: Electron-withdrawing fluorine and ether linkage may enhance metabolic stability but reduce solubility .
Heterocyclic Modifications
- N-Benzyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (CAS: Not provided): Core Structure: Pyrimidine ring fused with nitro-substituted triazole.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Features | Key Substituents |
|---|---|---|---|---|
| Target Compound | 202.26 | Not reported | Likely moderate (neutral amine) | –CH2– triazole, N-methyl |
| [2-(Triazol-1-yl)benzyl]amine HCl | 209.66 (free base) | Not reported | High (ionic HCl salt) | Ortho-triazole, primary amine |
| N-{3-Bromo-5-methoxy-…}amine (CAS: 884984-65-0) | 403.27 | Not reported | Low (bulky substituents) | Bromo, methoxy, methylbenzyloxy |
| 3-(1H-1,2,4-Triazol-1-yl)aniline | 160.17 | Not reported | Moderate (primary amine) | Aniline, meta-triazole |
Biological Activity
N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and specific case studies that highlight its efficacy against various biological targets.
Molecular Characteristics:
- IUPAC Name: N-methyl-1-[3-(1,2,4-triazol-1-yl)phenyl]methanamine
- Molecular Formula: C10H12N4
- Molecular Weight: 188.234 g/mol
- CAS Number: 879896-43-2
- PubChem CID: 18525742
The compound features a triazole ring, which is known for its diverse biological activities, particularly in the realm of pharmacology.
Anticancer Properties
Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. A notable study demonstrated that derivatives similar to this compound were effective inhibitors of cancer cell proliferation. For instance, a related compound showed an IC50 value of 46 nM against MCF-7 human breast tumor cells, suggesting potent antiproliferative activity .
Mechanism of Action:
The mechanism through which these compounds exert their effects often involves the inhibition of tubulin polymerization, which is critical for cancer cell division. In vitro studies have shown that triazole-based compounds can disrupt normal microtubule dynamics in HeLa cells, leading to G2/M phase arrest .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The structural features that enhance their interaction with microbial targets contribute to their effectiveness as antifungal agents. The presence of the triazole ring allows for hydrogen bonding with target enzymes in fungi, disrupting their metabolic processes.
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Breast Cancer Cells | 46 | |
| Antimicrobial | Various Fungal Pathogens | Varies | |
| Tubulin Polymerization Inhibition | HeLa Cells | Complete Inhibition at 10 µM |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications on the benzyl group and the triazole ring can significantly influence the biological activity of these compounds. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
